![molecular formula C13H8F3N3O4 B13481787 (2,5-dioxopyrrolidin-1-yl) 3-[3-(trifluoromethyl)diazirin-3-yl]benzoate](/img/structure/B13481787.png)
(2,5-dioxopyrrolidin-1-yl) 3-[3-(trifluoromethyl)diazirin-3-yl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5-Dioxopyrrolidin-1-yl) 3-[3-(trifluoromethyl)diazirin-3-yl]benzoate is a compound with significant applications in chemical biology and materials science. It is known for its unique structure, which includes a diazirine ring and a trifluoromethyl group, making it a valuable tool in photoaffinity labeling and other biochemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dioxopyrrolidin-1-yl) 3-[3-(trifluoromethyl)diazirin-3-yl]benzoate typically involves the reaction of 3-(trifluoromethyl)diazirine with 2,5-dioxopyrrolidin-1-yl benzoate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(2,5-Dioxopyrrolidin-1-yl) 3-[3-(trifluoromethyl)diazirin-3-yl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The diazirine ring allows for substitution reactions, particularly under UV light.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
(2,5-Dioxopyrrolidin-1-yl) 3-[3-(trifluoromethyl)diazirin-3-yl]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a photoaffinity label to study molecular interactions.
Biology: Employed in the identification of protein-ligand interactions.
Medicine: Investigated for its potential in drug discovery and development.
Industry: Utilized in the development of advanced materials and chemical probes.
Mechanism of Action
The compound exerts its effects primarily through the diazirine ring, which can form covalent bonds with target molecules upon exposure to UV light. This property makes it an effective tool for studying molecular interactions and identifying binding sites on proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
- (2,5-Dioxopyrrolidin-1-yl) 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoate
- (3-(1,1-Difluoroprop-2-yn-1-yl)-3H-diazirin-3-yl)methanol
- 3-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)propanoic acid
Uniqueness
Compared to similar compounds, (2,5-dioxopyrrolidin-1-yl) 3-[3-(trifluoromethyl)diazirin-3-yl]benzoate is unique due to its specific combination of a diazirine ring and a trifluoromethyl group, which enhances its stability and reactivity under UV light. This makes it particularly valuable for photoaffinity labeling and other applications requiring precise molecular interactions .
Properties
Molecular Formula |
C13H8F3N3O4 |
|---|---|
Molecular Weight |
327.21 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[3-(trifluoromethyl)diazirin-3-yl]benzoate |
InChI |
InChI=1S/C13H8F3N3O4/c14-13(15,16)12(17-18-12)8-3-1-2-7(6-8)11(22)23-19-9(20)4-5-10(19)21/h1-3,6H,4-5H2 |
InChI Key |
RFNLEGVSHWYYKG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC(=CC=C2)C3(N=N3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


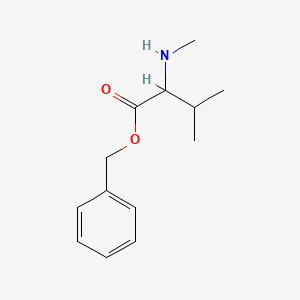

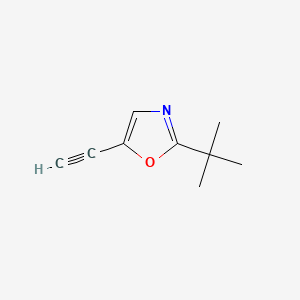
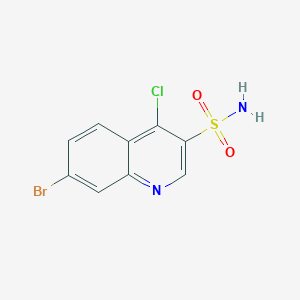
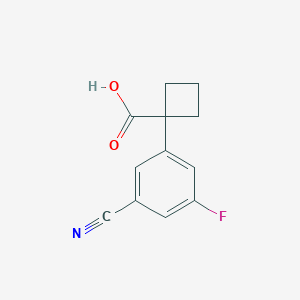
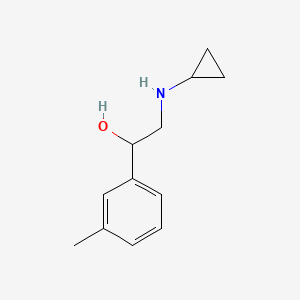
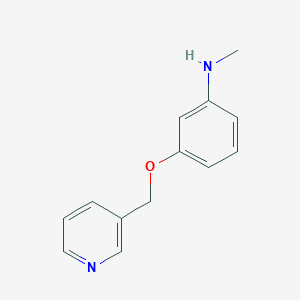
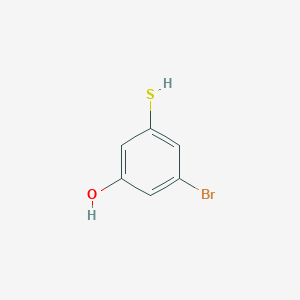

![2-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)benzenesulfonyl fluoride](/img/structure/B13481799.png)

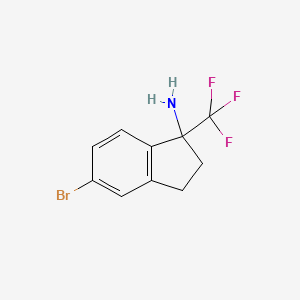
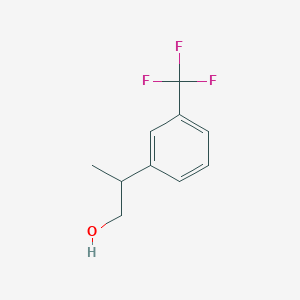
![2-Ethynylspiro[3.3]heptan-2-ol](/img/structure/B13481821.png)
